molecular formula C11H11BrO4 B1588864 4-(2-Bromopropionyl)phenoxyacetic acid CAS No. 33254-93-2

4-(2-Bromopropionyl)phenoxyacetic acid

Cat. No.: B1588864
CAS No.: 33254-93-2
M. Wt: 287.11 g/mol
InChI Key: SQLRCYTWVMDUBW-UHFFFAOYSA-N
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Preparation Methods

The preparation of 4-(2-Bromopropionyl)phenoxyacetic acid involves the reaction of phenyl phenol with 2-bromopropionic acid. The specific procedure includes dissolving phenyl phenol in ethanol, adding sodium hydroxide solution to make it alkaline, and then adding a suspension of 2-bromopropionic acid dropwise. The target product is obtained through crystallization separation and washing . This method is commonly used in laboratory settings and can be scaled up for industrial production.

Chemical Reactions Analysis

4-(2-Bromopropionyl)phenoxyacetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Bromopropionyl)phenoxyacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Bromopropionyl)phenoxyacetic acid involves its role as an intermediate in various chemical reactions. The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of new compounds with different biological activities. The molecular targets and pathways involved depend on the specific compounds synthesized from this compound and their intended applications.

Comparison with Similar Compounds

4-(2-Bromopropionyl)phenoxyacetic acid can be compared with other similar compounds, such as:

    4-(2-Chloropropionyl)phenoxyacetic acid: Similar in structure but with a chlorine atom instead of bromine.

    4-(2-Iodopropionyl)phenoxyacetic acid: Similar in structure but with an iodine atom instead of bromine.

    4-(2-Fluoropropionyl)phenoxyacetic acid: Similar in structure but with a fluorine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, which may differ from its halogenated analogs due to the different properties of bromine compared to chlorine, iodine, and fluorine .

Properties

IUPAC Name

2-[4-(2-bromopropanoyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-7(12)11(15)8-2-4-9(5-3-8)16-6-10(13)14/h2-5,7H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLRCYTWVMDUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409308
Record name 4-(2-Bromopropionyl)phenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33254-93-2
Record name 4-(2-Bromopropionyl)phenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Bromopropionyl)phenoxyacetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 4-(2-Bromopropionyl)phenoxyacetic acid in scientific research?

A1: this compound (PPOA) serves as a versatile bifunctional linker or handle in solid-phase peptide synthesis (SPPS). [] This means it acts as a bridge, attaching a growing peptide chain to a solid support during synthesis. The presence of two reactive groups allows for further modifications or cleavages after the peptide synthesis is complete.

Q2: What are the solubility characteristics of this compound?

A2: this compound exhibits good solubility in a range of organic solvents, including acetonitrile, tetrahydrofuran (THF), ethyl ether, ethyl acetate, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It shows partial solubility in dichloromethane (DCM) but is largely insoluble in water. [] This solubility profile is important for its application in solid-phase peptide synthesis, where it needs to be readily soluble in the reaction solvents while the growing peptide chain remains attached to the solid support.

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